1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
Brand Name: Vulcanchem
CAS No.: 106867-97-4
VCID: VC0033715
InChI: InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2
SMILES: C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-]
Molecular Formula: C28H24Br2N4
Molecular Weight: 576.336

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide

CAS No.: 106867-97-4

Cat. No.: VC0033715

Molecular Formula: C28H24Br2N4

Molecular Weight: 576.336

* For research use only. Not for human or veterinary use.

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide - 106867-97-4

Specification

CAS No. 106867-97-4
Molecular Formula C28H24Br2N4
Molecular Weight 576.336
IUPAC Name 4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide
Standard InChI InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2
Standard InChI Key QSNYIUIZTNLTGX-UHFFFAOYSA-L
SMILES C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-]

Introduction

Chemical Identity and Nomenclature

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide is precisely identified through various systematic naming conventions and numerical identifiers within chemical databases. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 106867-97-4 and is cataloged in the PubChem database with the identifier CID 44630455 . The molecular structure consists of two 4,4'-bipyridinium moieties connected by a phenylene bridge through methylene linkages, with two bromide ions serving as counterions to balance the positive charges on the nitrogen atoms.

The compound's comprehensive chemical identity can be summarized in the following table:

PropertyValue
Chemical Name1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
CAS Number106867-97-4
PubChem CID44630455
MDL NumberMFCD03844804
Molecular FormulaC28H24Br2N4
Molecular Weight576.34 g/mol
IUPAC Name4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide
InChIKeyQSNYIUIZTNLTGX-UHFFFAOYSA-L

This quaternary ammonium salt is also known by several synonyms that reflect its structural features and chemical composition:

Synonyms of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
1,1'-(p-Xylylene)bis(4,4'-bipyridinium) Dibromide
1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) bromide
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide
1-{[4-({[4,4'-bipyridin]-1-ium-1-yl}methyl)phenyl]methyl}-[4,4'-bipyridin]-1-ium dibromide
YSZCS005
P1405

The variety of names associated with this compound reflects both its complex structure and its recognition across different chemical catalogs and research contexts .

Molecular Structure and Properties

Structural Characteristics

The molecular structure of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide features a central 1,4-phenylene group that serves as a rigid spacer between two 4,4'-bipyridinium units. Each bipyridinium unit consists of two pyridine rings connected by a single bond, with quaternization occurring at one of the nitrogen atoms in each bipyridinium moiety. The connection between the central phenylene ring and each bipyridinium unit is established through methylene bridges, creating a symmetric molecule with two positive charges .

The detailed structural representation can be described using standard chemical notations:

Structural IdentifierValue
SMILESC1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-]
InChIInChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2

This compound has a parent structure identified in PubChem as CID 1274485, corresponding to 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) without the bromide counterions . The arrangement of the molecular structure leads to a three-dimensional conformation that influences its chemical behavior and potential applications.

Related Compounds and Structural Analogs

Understanding the properties and behavior of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide can be enhanced by examining structurally related compounds. The search results provide information about one such analog: 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide.

This related compound has the molecular formula C21H18N42+·2Br− and differs from our target compound by having a simpler methylene bridge instead of the 1,4-phenylenebis(methylene) bridge. Crystallographic studies reveal that this analog forms chevron-shaped cations that stack as columns in the direction with suitable intermolecular distances for π–π interactions . These cationic columns are further stabilized by intercolumnar C—H⋯N hydrogen bonding with the bromide ions distributed between them.

The asymmetric unit of this related salt comprises half of the molecule and a bromide ion, with a N1—C1—N1 bond angle of 111.1 (4)°, which is slightly smaller than the angle of 112.3 (4)° observed in the corresponding PF6− salt . This structural comparison suggests that the counterion type influences the molecular geometry and packing arrangements.

While the extended phenylene bridge in 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide would create different spatial arrangements and intermolecular interactions compared to the methylene-bridged analog, these insights provide valuable context for predicting the crystallographic behavior of our target compound.

Commercial SpecificationValue
SupplierTCI America
Catalog NumbersP1405-100MG, P1405-1G
Purity≥98.0% (by HPLC)
CAS Number106867-97-4
MDL NumberMFCD03844804

The availability of this compound in commercial catalogs suggests that it has established synthesis and purification protocols, making it accessible for research purposes across various disciplines.

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